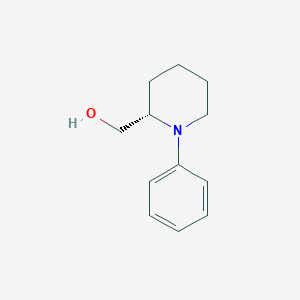
(S)-(1-Phenylpiperidin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-(1-Phenylpiperidin-2-yl)methanol is a chiral compound belonging to the class of piperidines It features a phenyl group attached to the piperidine ring, with a hydroxymethyl group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-(1-Phenylpiperidin-2-yl)methanol typically involves the following steps:
Starting Material: The synthesis often begins with (S)-phenylalanine, which is converted into the corresponding piperidine derivative.
Cyclization: The intermediate undergoes cyclization to form the piperidine ring.
Reduction: The ketone or aldehyde intermediate is reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using catalysts like palladium on carbon to achieve high yields and enantioselectivity.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Types of Reactions:
Oxidation: this compound can be oxidized to the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide or PCC (pyridinium chlorochromate).
Reduction: The compound can be further reduced to the corresponding amine using reagents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, PCC, or Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, tosyl chloride.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
(S)-(1-Phenylpiperidin-2-yl)methanol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or in the treatment of neurological disorders.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (S)-(1-Phenylpiperidin-2-yl)methanol involves its interaction with specific molecular targets:
Molecular Targets: It may interact with receptors in the central nervous system, such as opioid receptors or dopamine receptors.
Pathways Involved: The compound can modulate neurotransmitter release or inhibit specific enzymes, leading to its observed biological effects.
Comparación Con Compuestos Similares
®-(1-Phenylpiperidin-2-yl)methanol: The enantiomer of the compound, which may have different pharmacological properties.
1-Phenylpiperidine: Lacks the hydroxymethyl group, leading to different reactivity and biological activity.
2-Phenylpiperidine: The phenyl group is attached at a different position, altering its chemical and biological properties.
Uniqueness: (S)-(1-Phenylpiperidin-2-yl)methanol is unique due to its specific stereochemistry, which can significantly influence its interaction with biological targets and its overall pharmacological profile.
Conclusion
This compound is a compound of considerable interest in various fields of research and industry Its unique structure and stereochemistry make it a valuable tool in the synthesis of complex molecules and the study of biological systems
Propiedades
Fórmula molecular |
C12H17NO |
|---|---|
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
[(2S)-1-phenylpiperidin-2-yl]methanol |
InChI |
InChI=1S/C12H17NO/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-3,6-7,12,14H,4-5,8-10H2/t12-/m0/s1 |
Clave InChI |
BNDNPZOALFZNEP-LBPRGKRZSA-N |
SMILES isomérico |
C1CCN([C@@H](C1)CO)C2=CC=CC=C2 |
SMILES canónico |
C1CCN(C(C1)CO)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[1-(2-Ethoxy-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione](/img/structure/B12860276.png)
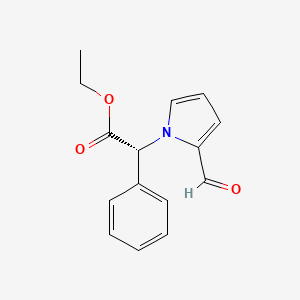
![2-(2-Aminobenzo[d]oxazol-5-yl)acetonitrile](/img/structure/B12860284.png)
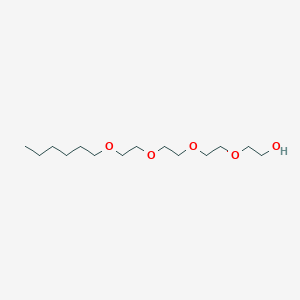

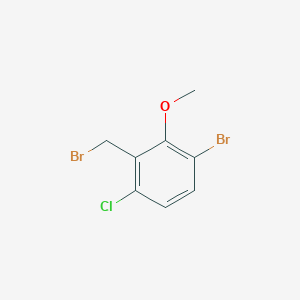
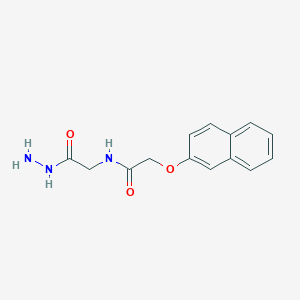
![2-(Methoxycarbonyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12860317.png)
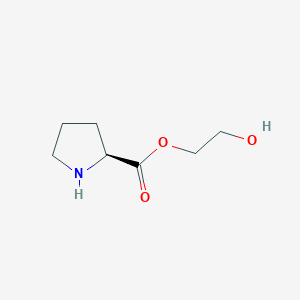
![5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole](/img/structure/B12860334.png)

![1-benzyl-3,4-bis(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)pyrrolidine-2,5-dione](/img/structure/B12860367.png)

![N-(Prop-2-yn-1-yl)-6-(trifluoromethoxy)-1H-benzo[d]imidazol-2-amine](/img/structure/B12860380.png)
